molecular formula C9H9N3O2 B3038181 1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile CAS No. 790271-43-1

1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile

Cat. No. B3038181
M. Wt: 191.19 g/mol
InChI Key: UDOHDJYYPOIKDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are confirmed through spectral data (such as NMR and IR), elemental analyses, and alternative synthetic routes.


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point: Varies based on the specific derivative (e.g., 190–191 °C for one compound) .

Scientific Research Applications

Synthesis of Spiro‐oxindole Derivatives

An efficient method to synthesize spiro‐oxindole derivatives involves a three-component reaction utilizing ethyl cyanoacetate and a form of 1,2,3,4,5,6-hexahydro-2-(nitromethylidene)pyrimidine, without hazardous solvents or catalysts. This process yields ethyl 6′-amino-1,1′,2,2′,3′,4′-hexahydro-9′-nitro-2-oxospiro[3H-indole-3,8′-[8H]pyrido[1,2-a]pyrimidine]-7′-carboxylates in high yields (Alizadeh & Moafi, 2015).

Crystal Structure Analysis

A detailed crystal structure of a related compound, 2′,7′-diamino-2,4′-dioxo-4′,8′-dihydro-3′H-spiro[indoline-3,5′-pyrido[2,3-d]pyrimidine]-6′-carbonitrile, was analyzed, revealing intricate molecular configurations and relationships between different rings in the compound (Liu Yong-mi, 2014).

Antimicrobial Activity

The antimicrobial activities of pyrido[2,3-d]pyrimidine derivatives have been explored. These derivatives, synthesized using sulfonic acid functionalized SBA-15, demonstrated effective antimicrobial properties against fungi and various gram-positive and negative bacteria (Mohammadi Ziarani et al., 2015).

Antibacterial Activity

Synthesized pyrimidine-pyridine hybrids and related compounds have shown potential in antibacterial applications, with significant activity against bacteria like Staphylococcus aureus and Entrobacter aerogener (Taher & Helwa, 2012).

Synthesis in Aqueous Medium

β-Cyclodextrin has been used as a biomimetic catalyst for the efficient synthesis of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile in an aqueous medium, emphasizing the environmental friendliness and efficiency of this method (Ghorad et al., 2017).

Anti-inflammatory and Analgesic Activities

Novel compounds synthesized from pyrido[2,3-d]pyrimidine-6-carbonitriles exhibited notable anti-inflammatory and analgesic activities, with some showing comparable efficacy to standard drugs like indomethacin (Ismail et al., 2007).

Synthesis of Novel Derivatives

New derivatives of pyrimidines and fused pyrimidines have been synthesized, expanding the range of potential applications for these compounds in various fields of scientific research (Chang et al., 2003).

properties

IUPAC Name

1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-5-6-7-3-1-2-4-12(7)9(14)11-8(6)13/h1-4H2,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOHDJYYPOIKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=O)NC2=O)C#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148401
Record name 2,3,5,6,7,8-Hexahydro-1,3-dioxo-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile

CAS RN

790271-43-1
Record name 2,3,5,6,7,8-Hexahydro-1,3-dioxo-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6,7,8-Hexahydro-1,3-dioxo-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Reactant of Route 2
1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Reactant of Route 3
1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Reactant of Route 4
1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Reactant of Route 5
1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile
Reactant of Route 6
1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile

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